N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The reaction conditions often include the use of chloroform as a solvent and 1,4-diazabicyclo[2.2.2]octane as a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide: Similar structure but with a trifluoroacetamide group.
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide: Contains a benzo[d]thiazole moiety.
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide is unique due to its specific isoxazole ring structure, which imparts distinct biological activities and chemical reactivity.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide, also known by its CAS number 946246-91-9, is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O2, with a molecular weight of 270.33 g/mol. The compound features a bicyclic structure that includes both cyclopentane and isoxazole moieties, which contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 946246-91-9 |
Molecular Formula | C₁₆H₁₈N₂O₂ |
Molecular Weight | 270.33 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including neuroprotective effects, anti-inflammatory properties, and potential anticancer activity.
Neuroprotective Effects
A study published in Frontiers in Pharmacology explored the neuroprotective effects of several derivatives related to this compound. It was found that certain derivatives could protect neuronal cells from oxidative stress-induced damage. The compound demonstrated significant protective effects in PC12 cells against sodium nitroprusside-induced toxicity, which is crucial for developing treatments for neurodegenerative diseases .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The structural components of the compound are believed to interact with specific biological targets involved in inflammatory pathways. This interaction could lead to the modulation of inflammatory responses, making it a candidate for further pharmacological evaluation .
Anticancer Activity
Research into the anticancer potential of this compound indicates promising results. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural features have been reported to exhibit IC50 values in the nanomolar range against specific cancer types . This suggests that this compound may also have significant anticancer activity.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various molecular targets such as protein kinases and receptors involved in cellular signaling pathways. This interaction could lead to downstream effects that mediate its biological activities .
Case Studies and Research Findings
- Neuroprotection : In a study examining neuroprotective agents, derivatives similar to this compound were shown to significantly reduce cell death in neuronal cultures exposed to toxic agents .
- Cancer Cell Inhibition : Research has documented the ability of related compounds to inhibit cancer cell growth effectively. For example, derivatives exhibited IC50 values as low as 30 nM against certain cancer cell lines .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)9-8-6-3-2-4-7(6)10-12-8/h2-4H2,1H3,(H,9,11) |
InChI Key |
AHAPOSLESLPAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2CCCC2=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.